(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
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Description
Scientific Research Applications
Synthesis and Modulating Activity of Derivatives : Research has shown the synthesis of derivatives with modulating activity. For instance, a study investigated substituted 4-acylpyrazoles and 4-acylpyrazolones, showing their multidrug resistance (MDR)-modulating activity. This research is significant for understanding the role of such compounds in drug resistance mechanisms (Chiba et al., 1998).
Nitrogen and Phosphorus Removal : Another application is in the removal of reactive nitrogen and phosphorus from aquaculture wastewater effluents using polymer hydrogels. This has implications for environmental management and aquaculture sustainability (Kioussis et al., 2000).
Pyrazole-Based Ligands : The compound has also been used in the synthesis of pyrazole-based potential ligands. Such ligands are important for understanding metal complex formations and their potential applications in various fields, including catalysis and materials science (Meyer et al., 1997).
Synthesis of Novel Derivatives : The synthesis of new derivatives, like 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one, using ultrasound irradiation, demonstrates innovative methods in chemical synthesis and pharmaceutical development (Wang et al., 2011).
Ligands in Re(I) Complexes : The compound's role in the preparation of new derivatives of di(2-pyridyl)amine ligand, and their Re(I) complexes, is critical for understanding luminescence properties and potential applications in photophysics (Shavaleev et al., 2004).
Synthesis of Schiff Bases : Schiff bases derived from the compound have been synthesized and characterized, which is significant in the field of coordination chemistry and material science (Jadeja et al., 2004).
Development of 3-Amino-4-Fluoropyrazoles : The development of 3-amino-4-fluoropyrazoles showcases the compound's utility in creating building blocks for medicinal chemistry (Surmont et al., 2011).
Influence on Self-Organization Processes : The influence of chain length and metal-ligand ratio on the self-organization processes of Cu2+ complexes of [1 + 1] 1H-pyrazole azamacrocycles highlights its role in understanding complex molecular structures (Lopera et al., 2020).
Chemoselectivity in Amination Reactions : The compound's role in chemoselectivity during the amination of 4-chloroquinazolines with aminopyrazoles is pivotal for organic synthesis and pharmaceutical development (Shen et al., 2010).
Domino Reactions in Aqueous Media : Its use in L-proline-catalyzed, on-water four-component domino reactions from hydrazines, β-dicarbonyl compounds, nitriles, and dialkyl acetylenedicarboxylates, demonstrates its versatility in complex organic synthesis (Prasanna et al., 2013).
Properties
IUPAC Name |
(3R,4R)-3-fluorooxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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